molecular formula C22H21N3O2 B3690366 (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one

(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one

Cat. No.: B3690366
M. Wt: 359.4 g/mol
InChI Key: FLOADPYRRLPYQL-VAWYXSNFSA-N
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Description

(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]morpholine is 359.16337692 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, belongs to the pyrazole class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N2OC_{24}H_{22}N_2O. The structure features a pyrazole ring connected to a morpholine group through a prop-2-en-1-one moiety. The planar nature of the pyrazole ring and its interactions with adjacent phenyl rings are crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 Value (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF710Cell cycle arrest
This compoundA54912Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively documented. Studies suggest that the presence of the pyrazole moiety enhances activity against both Gram-positive and Gram-negative bacteria. The compound exhibits significant inhibitory effects on bacterial growth, which is attributed to its ability to disrupt microbial cell membranes .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
This compoundP. aeruginosa20 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation in various models .

Case Study: Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced edema in a carrageenan-induced paw edema model in rats, indicating its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Interference with Cell Signaling Pathways : The compound modulates pathways involved in cell proliferation and apoptosis.
  • Inhibition of Enzymatic Activities : It inhibits key enzymes involved in inflammatory responses and microbial metabolism.
  • Interaction with Cellular Targets : The compound forms hydrogen bonds with target proteins, disrupting their normal functions.

Properties

IUPAC Name

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-21(24-13-15-27-16-14-24)12-11-19-17-25(20-9-5-2-6-10-20)23-22(19)18-7-3-1-4-8-18/h1-12,17H,13-16H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOADPYRRLPYQL-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.